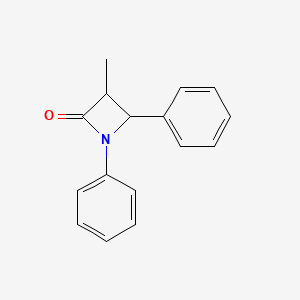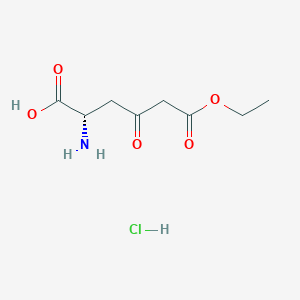![molecular formula C12H18O3S B11869363 Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate](/img/structure/B11869363.png)
Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate is a chemical compound with the molecular formula C₁₂H₁₈O₃S. It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 1-oxaspiro[2.5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction yields diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate, which upon distillation undergoes partial de-ethoxycarbonylation to give the desired product .
Industrial Production Methods
While specific industrial production methods for Ethyl 2-oxo-1-thiaspiro[4The use of toluene as a solvent and diethyl sodiomalonate as a reagent are key components of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-oxo-1-oxaspiro[4.5]decane-3-carboxylate
- Diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate
Uniqueness
Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate is unique due to the presence of a sulfur atom in its spiro structure, which imparts different chemical and biological properties compared to its oxygen-containing analogs .
Propriétés
Formule moléculaire |
C12H18O3S |
|---|---|
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C12H18O3S/c1-2-15-10(13)9-8-12(16-11(9)14)6-4-3-5-7-12/h9H,2-8H2,1H3 |
Clé InChI |
PWULAEPMAGZWEG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC2(CCCCC2)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl-](/img/structure/B11869283.png)


![3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11869293.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11869304.png)




![7-Chloro-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11869332.png)




